1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine
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Overview
Description
1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine is a complex organic compound with a molecular formula of C20H31N3O2 and a molecular weight of 345.487. This compound is characterized by its unique structure, which includes a cyclobutylaziridine moiety, a phenoxy group, and a piperazine ring.
Preparation Methods
The synthesis of 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine involves multiple steps The synthetic route typically starts with the preparation of the cyclobutylaziridine intermediate, followed by its reaction with a phenoxyethyl derivativeIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine involves its interaction with specific molecular targets. The cyclobutylaziridine moiety is known to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include other aziridine derivatives and piperazine-based molecules. Compared to these, 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine is unique due to its combination of a cyclobutylaziridine moiety and a phenoxyethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21-9-11-22(12-10-21)13-14-24-19-5-7-20(8-6-19)25-16-18-15-23(18)17-3-2-4-17/h5-8,17-18H,2-4,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYHELOWSITGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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